E-6-Bromo-2-chloro-3-(2-nitro)vinylquinoline
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Overview
Description
Preparation Methods
The synthesis of E-6-Bromo-2-chloro-3-(2-nitro)vinylquinoline typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to achieve high yields and purity . Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
E-6-Bromo-2-chloro-3-(2-nitro)vinylquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas for reduction, halogenating agents for substitution, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
E-6-Bromo-2-chloro-3-(2-nitro)vinylquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of E-6-Bromo-2-chloro-3-(2-nitro)vinylquinoline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine and chlorine atoms may also play a role in the compound’s reactivity and binding to target molecules .
Comparison with Similar Compounds
E-6-Bromo-2-chloro-3-(2-nitro)vinylquinoline can be compared with other quinoline derivatives, such as:
6-Bromo-2-chloroquinoline: Lacks the nitrovinyl group, resulting in different reactivity and applications.
2-Chloro-3-nitroquinoline:
6-Bromo-3-nitroquinoline: Lacks the chloro group, leading to variations in its chemical behavior
Biological Activity
E-6-Bromo-2-chloro-3-(2-nitro)vinylquinoline is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H4BrClN2O2
- Molecular Weight : 287.5 g/mol
- CAS Number : 754990-23-3
- Structure : The compound features a quinoline ring system with bromine and chlorine substituents, as well as a nitro group, which may influence its biological properties.
Antimicrobial Properties
Quinoline derivatives, including this compound, have been reported to exhibit significant antimicrobial activity. Studies indicate that compounds with similar structural motifs can inhibit the growth of various Gram-positive and Gram-negative bacteria. The presence of halogen atoms and nitro groups is often linked to enhanced antimicrobial efficacy due to their ability to disrupt cellular processes.
Antitumor Activity
Recent research has highlighted the antitumor potential of quinoline derivatives. For instance, compounds structurally related to this compound have shown promising results in inhibiting tumor cell proliferation in vitro. A study evaluating various quinoline derivatives demonstrated that modifications at the C3 position could lead to enhanced cytotoxicity against cancer cell lines such as A549 (lung cancer), HT29 (colon cancer), and T24 (bladder cancer) .
Table 1: In Vitro Antitumor Activity of Quinoline Derivatives
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | A549 | TBD |
Chloroquine | A549 | 5.0 |
Mefloquine | HT29 | 10.0 |
Amodiaquine | T24 | 15.0 |
The mechanism by which this compound exerts its biological effects likely involves multiple pathways:
- Inhibition of DNA Synthesis : Similar quinoline compounds have been shown to intercalate into DNA, preventing replication.
- Apoptosis Induction : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Reactive Oxygen Species (ROS) Generation : The nitro group may contribute to oxidative stress within cells, further promoting apoptosis.
Study on Antimicrobial Activity
A study conducted by researchers at a university laboratory investigated the antimicrobial effects of various quinoline derivatives against Staphylococcus aureus and Escherichia coli. This compound was included in the screening and exhibited notable inhibition zones compared to control antibiotics .
Antitumor Evaluation
In another investigation, a series of synthesized quinoline derivatives were tested for their cytotoxic effects on human cancer cell lines. The study found that modifications at the C3 position significantly influenced the IC50 values, with some derivatives showing lower values than established chemotherapeutics like cisplatin .
Properties
Molecular Formula |
C11H6BrClN2O2 |
---|---|
Molecular Weight |
313.53 g/mol |
IUPAC Name |
6-bromo-2-chloro-3-[(E)-2-nitroethenyl]quinoline |
InChI |
InChI=1S/C11H6BrClN2O2/c12-9-1-2-10-8(6-9)5-7(11(13)14-10)3-4-15(16)17/h1-6H/b4-3+ |
InChI Key |
YUISLCAOXGMGFC-ONEGZZNKSA-N |
Isomeric SMILES |
C1=CC2=NC(=C(C=C2C=C1Br)/C=C/[N+](=O)[O-])Cl |
Canonical SMILES |
C1=CC2=NC(=C(C=C2C=C1Br)C=C[N+](=O)[O-])Cl |
Origin of Product |
United States |
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